molecular formula C11H9N3O3 B1385759 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone CAS No. 1152964-28-7

1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone

Cat. No.: B1385759
CAS No.: 1152964-28-7
M. Wt: 231.21 g/mol
InChI Key: QEMGEQGGFGUWTR-UHFFFAOYSA-N
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Description

1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

The synthesis of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone typically involves the following steps:

Chemical Reactions Analysis

1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

    Condensation: The ethanone group can participate in aldol condensation reactions with aldehydes or ketones to form more complex structures.

    Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium catalysts, nitric acid, and halogens. .

Scientific Research Applications

1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, altering their activity.

    Pathways Involved: It may inhibit specific enzymes involved in metabolic pathways, leading to its antimicrobial or anticancer effects. .

Comparison with Similar Compounds

1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone can be compared with other pyrazole derivatives:

Properties

IUPAC Name

1-(3-nitro-4-pyrazol-1-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c1-8(15)9-3-4-10(11(7-9)14(16)17)13-6-2-5-12-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMGEQGGFGUWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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